molecular formula C23H35N3O3 B4181051 1'-(3-methoxypropanoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide

1'-(3-methoxypropanoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide

Cat. No. B4181051
M. Wt: 401.5 g/mol
InChI Key: NABPQAJKHWBXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(3-methoxypropanoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide, commonly known as MPBC, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MPBC has been found to possess a unique mechanism of action and exhibits promising biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of MPBC is not fully understood. However, it is believed to act as a non-opioid analgesic by modulating the activity of the endogenous pain control system. MPBC has been shown to enhance the release of endogenous opioids and activate the descending pain inhibitory pathway, leading to a reduction in pain perception.
Biochemical and Physiological Effects:
MPBC has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which may contribute to its analgesic effects. MPBC has also been shown to modulate the activity of neurotransmitters such as serotonin and dopamine, which may contribute to its anxiolytic and antidepressant-like effects.

Advantages and Limitations for Lab Experiments

MPBC has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties and purity. MPBC has also been extensively studied in animal models, making it a well-established tool for studying pain and anxiety-related behaviors. However, one limitation of MPBC is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on MPBC. One area of interest is the development of more efficient synthesis methods that can yield higher yields of the compound. Another area of interest is the exploration of the potential applications of MPBC in the treatment of other neurological disorders such as epilepsy and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of MPBC and its potential side effects.

Scientific Research Applications

MPBC has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent analgesic and antinociceptive effects in animal models of pain. MPBC has also been shown to possess anxiolytic and antidepressant-like effects, making it a potential candidate for the treatment of anxiety and depression.

properties

IUPAC Name

1-[1-(3-methoxypropanoyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O3/c1-29-18-12-22(27)26-16-10-21(11-17-26)25-14-8-20(9-15-25)23(28)24-13-7-19-5-3-2-4-6-19/h2-6,20-21H,7-18H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABPQAJKHWBXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N1CCC(CC1)N2CCC(CC2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(3-methoxypropanoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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